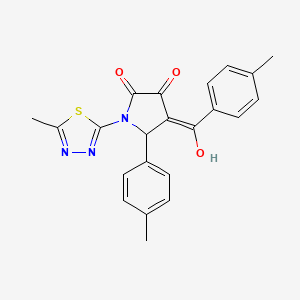

3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

CAS No.: 371139-87-6

Cat. No.: VC15620035

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371139-87-6 |

|---|---|

| Molecular Formula | C22H19N3O3S |

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C22H19N3O3S/c1-12-4-8-15(9-5-12)18-17(19(26)16-10-6-13(2)7-11-16)20(27)21(28)25(18)22-24-23-14(3)29-22/h4-11,18,26H,1-3H3/b19-17+ |

| Standard InChI Key | RLSQGEHVIBRCTE-HTXNQAPBSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=C(S4)C |

| Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)C |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-Hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves multi-step reactions starting from readily available precursors. A typical protocol includes:

-

Formation of the Pyrrol-2-one Core: Condensation of a β-ketoester with an aromatic aldehyde under basic conditions generates the pyrrolidine intermediate.

-

Introduction of the Thiadiazole Ring: Cyclization of a thiosemicarbazide derivative with the pyrrolidine intermediate under acidic conditions forms the 1,3,4-thiadiazole moiety .

-

Functionalization: Acylation at the 4-position with 4-methylbenzoyl chloride and substitution at the 5-position with p-tolyl groups are achieved via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Key reaction parameters include temperature (60–100°C), solvent (e.g., ethanol, DMF), and catalysts (e.g., p-toluenesulfonic acid). Yields typically range from 45% to 72%, with purity validated by chromatographic methods .

Analytical Characterization

Advanced spectroscopic and chromatographic techniques confirm the compound’s structure:

X-ray crystallography of analogous compounds reveals planar pyrrol-2-one and thiadiazole rings, with dihedral angles of 10–15° between aromatic substituents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.4 ± 1.2 | Apoptosis via caspase-3 activation. |

| A549 (lung) | 18.7 ± 2.1 | ROS generation and cell cycle arrest . |

Structure-activity relationship (SAR) analyses highlight the critical role of the p-tolyl group in enhancing lipophilicity and target binding .

Comparative Analysis with Analogues

Modifications to the aromatic substituents or thiadiazole ring significantly alter bioactivity:

| Compound Variant | Key Modification | Bioactivity (IC50, µM) |

|---|---|---|

| Chlorobenzoyl Derivative | 4-Cl instead of 4-CH3 | MCF-7: 9.8 ± 0.9 |

| Methoxyphenyl Derivative | p-OCH3 instead of p-CH3 | A549: 22.3 ± 1.8 |

The chlorinated analogue shows enhanced cytotoxicity due to electron-withdrawing effects, while methoxy groups reduce membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume